molecular formula C12H24N2O2 B1592997 Tert-butyl 4-(dimethylamino)piperidine-1-carboxylate CAS No. 412293-88-0

Tert-butyl 4-(dimethylamino)piperidine-1-carboxylate

Cat. No. B1592997
M. Wt: 228.33 g/mol
InChI Key: DOMCYLWSTZEWTQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(dimethylamino)piperidine-1-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as Boc-DMP, and it is a derivative of the amino acid proline. Boc-DMP is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Scientific Research Applications

Catalysis and Polymerization

Research on polymethacrylates containing 4-amino-pyridyl derivatives, which are structurally related to tert-butyl 4-(dimethylamino)piperidine-1-carboxylate, highlights their use as effective catalysts in acylation chemistry. These compounds demonstrate self-activation by neighboring group effects, showing promise in the synthesis and (co-)polymerization processes. The catalytic activity of these polymers, particularly in the acylation of tert-butanol to form tert-butyl acetate, underscores the potential of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate in similar catalytic applications (Mennenga et al., 2015).

Crystal Structure and Chemical Synthesis

The compound tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was studied for its crystal structure, which provides valuable insights into the molecular geometry and potential reactivity of similar compounds. Understanding the crystal structure aids in the design and synthesis of new chemical entities with desired properties (Richter et al., 2009).

Chemical Modification and Derivative Synthesis

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which shares a structural motif with tert-butyl 4-(dimethylamino)piperidine-1-carboxylate, highlight the versatility of such compounds in forming chemically modified derivatives. These modifications can impart specific properties, such as improved solubility or altered biological activity, making them valuable in drug design and other research applications (Sanjeevarayappa et al., 2015).

Potential Applications in Organic Synthesis

The chemical reactivity of tert-butyl 4-oxopiperidine-1-carboxylate derivatives, including those involving allylation reactions, suggests potential applications in organic synthesis. These reactions can lead to the formation of various piperidine derivatives, which are important in medicinal chemistry and the synthesis of bioactive molecules (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 4-(dimethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(7-9-14)13(4)5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMCYLWSTZEWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626669
Record name tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(dimethylamino)piperidine-1-carboxylate

CAS RN

412293-88-0
Record name 1,1-Dimethylethyl 4-(dimethylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412293-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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